![molecular formula C19H12F3N5O B2494066 6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile CAS No. 1274948-19-4](/img/structure/B2494066.png)
6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls within the realm of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines, including the specified compound, are crucial in the synthesis of compounds with potential therapeutic uses due to their structural similarity to nucleotides.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. For example, one-pot reactions involving malononitrile, aromatic aldehydes, and guanidine hydrochloride in aqueous media have been utilized for synthesizing diamino pyrimidine derivatives under environmentally friendly conditions (Deshmukh et al., 2008). Microwave-assisted synthesis is another efficient method for preparing triazolo[4,3-a]pyrimidine derivatives, indicating the versatility and adaptability of pyrimidine synthesis techniques (Divate & Dhongade-Desai, 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively analyzed through computational methods, including molecular docking studies. These studies help in understanding the interaction between synthesized compounds and biological targets, predicting the potential biological activity of new compounds. For instance, molecular docking studies have been used to predict the affinity of pyrimidine derivatives towards CDK4 protein, providing insights into their possible therapeutic applications (Holam et al., 2022).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, transforming into fused heterocyclic systems with potential biocidal properties. The versatility of these compounds is highlighted by their ability to react and form new heterocyclic structures with diverse biological activities (Youssef & Omar, 2007).
Applications De Recherche Scientifique
Synthesis and Biological Properties
- A study detailed the synthesis of related pyrimidine derivatives and evaluated their antifungal and antibacterial properties, finding some to possess excellent biocidal properties (Youssef & Omar, 2007).
- Another research focused on the efficient microwave-assisted synthesis of triazolopyrimidine carbonitrile derivatives, identifying promising anticonvulsant agents among them (Divate & Dhongade-Desai, 2014).
- Pyrazolopyrimidine derivatives were synthesized and their antibacterial activity was evaluated in a study, demonstrating their potential in this field (Rostamizadeh et al., 2013).
Molecular Docking and Synthesis
- Research on the synthesis of substituted pyrimidine derivatives included molecular docking studies, revealing certain compounds with high affinity for CDK4 protein, suggesting potential therapeutic applications (Holam, Santhoshkumar, & Killedar, 2022).
Synthesis of Fused Pyrimidine Derivatives
- Fused pyrimidine derivatives have been synthesized, showing significant antibacterial activity, indicating their potential use in antimicrobial treatments (Waghmare et al., 2012).
- Another study synthesized various pyrimidine derivatives and assessed their antifungal activity, highlighting the potential of these compounds in antifungal therapies (Hanafy, 2011).
Antimicrobial Activity Screening
- A study synthesized pyrimidine carbonitrile derivatives and conducted antimicrobial activity screening against various bacterial and fungal strains, finding some compounds with effective antibacterial properties (Bhat & Begum, 2021).
Propriétés
IUPAC Name |
6-amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O/c20-19(21,22)13-6-4-5-12(9-13)11-25-16-15(10-23)26-18(28)27(17(16)24)14-7-2-1-3-8-14/h1-9,11H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXZQECRMORUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

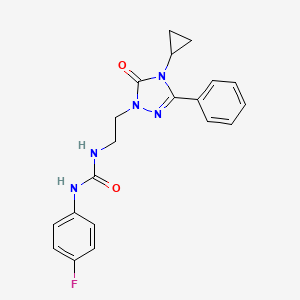
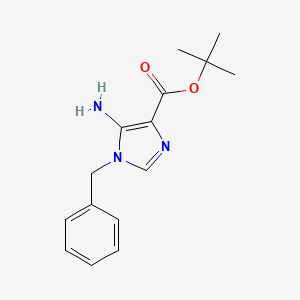
![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)
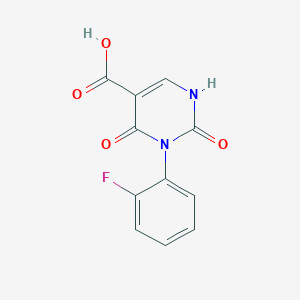

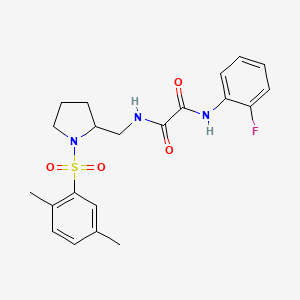
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
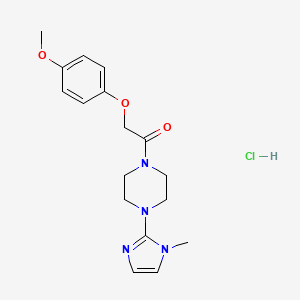

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)